molecular formula C14H12BrN3O B12876622 4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile

4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile

Cat. No.: B12876622
M. Wt: 318.17 g/mol
InChI Key: BTHPJSGBXSTAEO-UHFFFAOYSA-N
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Description

4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a bromo and dimethylamino group, and a benzonitrile moiety linked through a methyleneamino bridge. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles in the presence of a base like NaH or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromo group in 4-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzonitrile imparts unique reactivity and biological activity compared to its analogs with different halogen substitutions. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C14H12BrN3O

Molecular Weight

318.17 g/mol

IUPAC Name

4-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]benzonitrile

InChI

InChI=1S/C14H12BrN3O/c1-18(2)14-13(15)7-12(19-14)9-17-11-5-3-10(8-16)4-6-11/h3-7,9H,1-2H3

InChI Key

BTHPJSGBXSTAEO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(O1)C=NC2=CC=C(C=C2)C#N)Br

Origin of Product

United States

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